molecular formula C22H20N2O3 B3854369 4,5-bis(4-methoxyphenyl)-2-(5-methylfuran-2-yl)-1H-imidazole

4,5-bis(4-methoxyphenyl)-2-(5-methylfuran-2-yl)-1H-imidazole

Cat. No.: B3854369
M. Wt: 360.4 g/mol
InChI Key: RXLISILRNYHBSS-UHFFFAOYSA-N
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Description

4,5-bis(4-methoxyphenyl)-2-(5-methylfuran-2-yl)-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of two methoxyphenyl groups and a methylfuran group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-bis(4-methoxyphenyl)-2-(5-methylfuran-2-yl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 5-methylfurfural in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents used in the process are carefully selected to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

4,5-bis(4-methoxyphenyl)-2-(5-methylfuran-2-yl)-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Substituted imidazoles with various functional groups.

Scientific Research Applications

4,5-bis(4-methoxyphenyl)-2-(5-methylfuran-2-yl)-1H-imidazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4,5-bis(4-methoxyphenyl)-2-(5-methylfuran-2-yl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-bis(4-methoxyphenyl)-2-phenyl-1H-imidazole
  • 4,5-bis(4-methoxyphenyl)-2-(2-thienyl)-1H-imidazole
  • 4,5-bis(4-methoxyphenyl)-2-(3-pyridyl)-1H-imidazole

Uniqueness

4,5-bis(4-methoxyphenyl)-2-(5-methylfuran-2-yl)-1H-imidazole is unique due to the presence of the methylfuran group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.

Properties

IUPAC Name

4,5-bis(4-methoxyphenyl)-2-(5-methylfuran-2-yl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-14-4-13-19(27-14)22-23-20(15-5-9-17(25-2)10-6-15)21(24-22)16-7-11-18(26-3)12-8-16/h4-13H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLISILRNYHBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC(=C(N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-bis(4-methoxyphenyl)-2-(5-methylfuran-2-yl)-1H-imidazole
Reactant of Route 2
4,5-bis(4-methoxyphenyl)-2-(5-methylfuran-2-yl)-1H-imidazole
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4,5-bis(4-methoxyphenyl)-2-(5-methylfuran-2-yl)-1H-imidazole
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4,5-bis(4-methoxyphenyl)-2-(5-methylfuran-2-yl)-1H-imidazole
Reactant of Route 5
4,5-bis(4-methoxyphenyl)-2-(5-methylfuran-2-yl)-1H-imidazole
Reactant of Route 6
Reactant of Route 6
4,5-bis(4-methoxyphenyl)-2-(5-methylfuran-2-yl)-1H-imidazole

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